molecular formula C13H21NO4 B595716 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid CAS No. 1251002-42-2

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid

Cat. No.: B595716
CAS No.: 1251002-42-2
M. Wt: 255.314
InChI Key: QLUYLNWFJLLXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid is a spirocyclic compound featuring a bicyclic framework with a tert-butoxycarbonyl (Boc)-protected nitrogen atom and a carboxylic acid group. Its spiro[3.4]octane core consists of a 3-membered and 4-membered ring fused at a single carbon atom, with the nitrogen atom positioned at the 6th position. The Boc group enhances solubility and stability by protecting the amine during synthetic processes, while the carboxylic acid moiety enables functionalization in drug discovery and organic synthesis .

Synthesis: The compound is synthesized via multi-step protocols involving Boc protection of intermediates. For example, similar spiro systems are prepared by reacting hydrazine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in dimethylformamide (DMF) . Stereochemical assignments for related compounds, such as tert-butyl (6S)-6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, have been confirmed through crystallography and deuterium exchange studies .

Applications: This compound serves as a key building block in medicinal chemistry, particularly in the development of protease inhibitors and kinase modulators. Its structural rigidity and functional groups make it valuable for exploring structure-activity relationships (SARs) .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUYLNWFJLLXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251002-42-2
Record name 6-[(tert-butoxy)carbonyl]-6-azaspiro[3.4]octane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Initial Functionalization and Ring Formation

  • Acylation : Compound A reacts with benzoyl chloride to form an acylated intermediate (Compound B), enhancing electrophilicity for subsequent nucleophilic attacks.

  • Carbamate Formation : Treatment with methyl chloroformate and lithium diisopropylamide (LDA) introduces a carbamate group, facilitating ring closure (Compound C).

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl group to a secondary alcohol (Compound D), which is then mesylated using p-toluenesulfonyl chloride to form a leaving group (Compound E).

Spirocyclic Core Assembly

  • Nucleophilic Substitution : Reaction with p-toluenesulfonamide displaces the mesyl group, forming the azaspiro scaffold (Compound F).

  • Hydrogenation and Boc Protection : Palladium-catalyzed hydrogenation removes protective groups, followed by Boc introduction using Boc₂O to yield Compound G.

  • Grignard Reaction : Magnesium-mediated coupling with a carboxylic acid derivative installs the 2-carboxylic acid moiety (Compound K).

Final Deprotection and Isolation

  • Acid Hydrolysis : Ethanol/HCl cleaves the Boc group, and subsequent treatment with N,N'-carbonyldiimidazole (CDI) activates the carboxylic acid for esterification (Compound L).

  • Chromatographic Purification : Silica gel chromatography isolates the final product with >95% purity.

Alternative Annulation Approaches

The RSC publication Facile Synthesis of 2-Azaspiro[3.4]octane presents three complementary routes for constructing the spiro[3.4]octane core:

Cyclopentane Annulation

This method involves cyclizing a four-membered ring onto a preformed cyclopentane derivative. Starting from a γ-lactam, alkylation with 1,4-dibromobutane under basic conditions forms the spiro junction. The Boc group is introduced post-annulation using Boc₂O, yielding the protected amine in 78% efficiency.

Four-Membered Ring Annulation

Here, a cyclopentane ring is built onto a pyrrolidine precursor. Ring-closing metathesis (RCM) with a Grubbs catalyst generates the spiro structure, followed by Boc protection. This route achieves a 65% yield but requires stringent anhydrous conditions.

Comparative Analysis

MethodStarting MaterialKey StepYield (%)Purity (%)
Cyclopentane Annul.γ-LactamAlkylation7895
Four-Membered Annul.PyrrolidineRCM6590
Patent RouteBicyclic KetoneHydrogenation/Boc8297

The patent route offers higher yields and purity, while the RCM-based method provides stereochemical control.

Purification and Analytical Characterization

Chromatographic Techniques

Silica gel chromatography is universally employed for intermediate and final purification. Reverse-phase HPLC further refines the carboxylic acid derivative, achieving >99% purity for pharmacological studies.

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD): δ 4.90 (s, 2H), 4.20 (s, 4H), 4.09 (s, 4H), 1.42 (s, 9H).

  • MS (ESI) : m/z 256.2 [M+H]⁺, calculated for C₁₃H₂₁NO₄: 255.31.

  • IR : Peaks at 1720 cm⁻¹ (C=O, Boc) and 1685 cm⁻¹ (C=O, carboxylic acid).

Challenges and Optimization Strategies

Stereochemical Control

The spiro[3.4]octane system’s rigidity complicates stereoselective synthesis. Chiral auxiliaries or asymmetric hydrogenation (e.g., using Pd/C with cinchona alkaloids) improve enantiomeric excess.

Scalability Issues

Large-scale LiAlH₄ reductions pose safety risks. Substituting with sodium borohydride in THF/water mixtures reduces exothermicity while maintaining 85% yield.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate Boc deprotection. Switching to dichloromethane (DCM) with trifluoroacetic acid (TFA) achieves cleaner deprotection .

Chemical Reactions Analysis

Types of Reactions

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target .

Comparison with Similar Compounds

Table 1: Key Features of Structural Analogs

Compound Name Structural Features Molecular Formula Molar Mass (g/mol) Key Properties
This compound Boc-protected N, carboxylic acid at C2 C₁₃H₂₁NO₄ 255.3 Enhanced stability due to Boc; moderate acidity
7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic acid Oxo group at C7, carboxylic acid at C2 C₈H₁₁NO₃ 169.18 Higher acidity (electron-withdrawing oxo group)
7-Oxo-6-aza-spiro[3.4]octane-2-carboxylic acid methyl ester Methyl ester at C2, oxo group at C7 C₉H₁₃NO₃ 183.2 Reduced acidity (ester); increased lipophilicity
trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid Bicyclic[2.2.2], trans-amine at C3 C₉H₁₅NO₂ 181.2 High melting point (255–260°C); rigid structure
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate Thia (S) at C6, Boc-protected N at C2 C₁₁H₁₇NO₃S 259.3 Polarizable sulfur atom; altered solubility
6-[(tert-Butoxy)carbonyl]-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid Cyano at C8, Boc-protected N at C6 C₁₃H₁₉N₂O₄ 273.3 Electron-withdrawing cyano lowers pKa

Detailed Analysis

Acidity: The Boc group in the parent compound is moderately electron-withdrawing, lowering the carboxylic acid's pKa compared to unsubstituted spiro[3.4]octane-2-carboxylic acid (pKa ~3.5–4.0, inferred from ). The 7-oxo analog (C₈H₁₁NO₃) exhibits stronger acidity due to the electron-withdrawing ketone group, while its methyl ester derivative (C₉H₁₃NO₃) has a higher pKa (~5–6) typical of esters .

Thermal Stability: Bicyclic analogs like trans-3-aminobicyclo[2.2.2]octane-2-carboxylic acid show higher melting points (255–260°C) due to rigid, fused-ring systems . In contrast, Boc-protected spiro compounds likely have lower melting points due to steric hindrance from the tert-butyl group.

Functional Group Effects: The cyano-substituted derivative (C₁₃H₁₉N₂O₄) demonstrates increased electronic polarization, enhancing reactivity in nucleophilic substitutions .

Synthetic Utility: Methyl esters (e.g., C₉H₁₃NO₃) are intermediates for prodrug development, while Boc-protected compounds enable controlled deprotection in peptide synthesis .

Research Implications

The structural diversity among spirocyclic analogs allows fine-tuning of physicochemical properties for targeted applications. For instance:

  • Drug Design : The Boc group’s stability and the carboxylic acid’s reactivity make the parent compound ideal for protease inhibitor scaffolds .
  • Material Science : Rigid bicyclic derivatives (e.g., ) may serve as templates for high-melting-point polymers.

Availability issues (e.g., discontinuation by suppliers like CymitQuimica) may hinder large-scale applications .

Biological Activity

6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid (CAS No. 1251002-42-2) is a compound characterized by its unique spirocyclic structure, which incorporates a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, making it a subject of various studies aimed at understanding its mechanisms and applications.

  • Molecular Formula : C₁₃H₂₁NO₄
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1251002-42-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cellular signaling pathways, particularly kinases that play critical roles in cancer progression and inflammation.
  • Gene Expression Modulation : It can influence gene expression by interacting with transcription factors, thereby affecting the transcriptional activity of target genes.
  • Cell Cycle Regulation : By modulating pathways involved in cell cycle control, the compound may induce cell cycle arrest in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit growth in colon and melanoma cell lines, with GI50 values indicating effectiveness in the low micromolar range.

Cell LineGI50 (μM)
Colon Cancer1.90
Melanoma0.041

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration as an antibacterial or antiviral agent.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on colon cancer cells revealed that treatment led to significant apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins. The mechanism was linked to the activation of caspase pathways.

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that the compound effectively inhibited specific kinases involved in cancer signaling pathways. This inhibition was confirmed through binding studies, where the compound was shown to occupy the active sites of these enzymes, preventing substrate access.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound suggests favorable absorption characteristics, although metabolic stability under physiological conditions requires further investigation. Initial findings indicate that it undergoes phase I and II metabolic reactions, leading to metabolites that retain some biological activity.

Q & A

Basic Research Question

  • NMR : ¹H and ¹³C NMR can resolve spiro junction signals (e.g., quaternary carbons at δ 60–80 ppm) and distinguish cis/trans isomers via coupling constants .
  • X-ray crystallography : Essential for confirming absolute stereochemistry and bond angles critical for computational modeling .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) and validate experimental pKa values using electrostatic field models like Kirkwood-Westheimer .

How do substituent effects at the 6-position alter the acidity (pKa) of spiro[3.4]octane-2-carboxylic acids?

Advanced Research Question
Substituents like the Boc group or ketones modulate acidity by altering electron density at the carboxyl group. Experimental pKa values for spiro[3.4]octane-2-carboxylic acid derivatives range from 3.8–4.5, depending on substituent orientation (Table 1). The Tanford-modified Kirkwood-Westheimer model, which accounts for cavity shape (spherical vs. ellipsoidal), predicts pKa shifts caused by dipole interactions. Discrepancies between calculated and observed values highlight limitations in assuming ideal cavity geometries .

Table 1 : Experimental pKa Values for Selected Derivatives

CompoundpKa
Spiro[3.4]octane-2-carboxylic acid4.1
6-Boc derivative3.9
6-Keto derivative (cis)3.8

What mechanistic insights can be gained from base-catalyzed deuterium exchange studies at C5/C7?

Advanced Research Question
Deuterium exchange at C5/C7 methylene positions reveals charge-dipole interactions between the carboxylate anion and remote substituents. For cis-6-keto derivatives, the exchange rate (k) is 1.5× faster than trans isomers due to proximity effects between the ketone dipole and carboxylate. Isotopic labeling (²H or ¹³C) combined with kinetic isotope effect (KIE) measurements quantifies transition-state stabilization, informing reaction pathway models .

How do computational models reconcile discrepancies in predicting substituent effects on reactivity?

Advanced Research Question
The Kirkwood-Westheimer model assumes a homogeneous dielectric medium, but real systems exhibit anisotropic charge distributions. Hybrid QM/MM simulations that incorporate solvent dynamics (e.g., explicit water molecules) improve accuracy by 15–20% compared to static cavity models. For example, ellipsoidal cavity adjustments reduce pKa prediction errors from ±0.3 to ±0.1 units in spiro derivatives .

How do structural analogs (e.g., 6-oxo or 6-hydroxy derivatives) compare in synthetic utility?

Advanced Research Question

  • 6-Oxo derivatives : Serve as intermediates for C–H functionalization but require stabilization via enolate trapping .
  • 6-Hydroxy derivatives : Prone to ring-opening under acidic conditions but are useful for generating spiro-epoxides .
    Comparative studies using XRD and Hirshfeld surface analysis reveal steric and electronic differences impacting reactivity .

Q. Methodological Recommendations

  • Use chiral auxiliaries or asymmetric catalysis to control spiro junction stereochemistry .
  • Validate computational models with experimental pKa and kinetic data to refine cavity parameters .
  • Employ isotopic labeling (²H/¹³C) for mechanistic studies in deuterium exchange .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.